molecular formula C10H4F9NO2 B14665172 Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- CAS No. 36714-78-0

Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-

Cat. No.: B14665172
CAS No.: 36714-78-0
M. Wt: 341.13 g/mol
InChI Key: PZESBYCRGSCCHN-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- typically involves the nitration of a suitable precursor compound. One common method is the nitration of trifluorotoluene derivatives using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and membranes .

Comparison with Similar Compounds

Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- can be compared with other similar compounds, such as:

The uniqueness of Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for specialized applications.

Properties

CAS No.

36714-78-0

Molecular Formula

C10H4F9NO2

Molecular Weight

341.13 g/mol

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-4-nitrobenzene

InChI

InChI=1S/C10H4F9NO2/c11-8(12,13)7(9(14,15)16,10(17,18)19)5-1-3-6(4-2-5)20(21)22/h1-4H

InChI Key

PZESBYCRGSCCHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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